2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide
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Overview
Description
2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide is a complex organic compound that features a pyridine ring, a pyrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Thiophene Moiety: The thiophene ring is introduced via a Friedel-Crafts alkylation reaction using 5-methylthiophene and an appropriate alkylating agent.
Formation of the Pyridine Carboxamide: The final step involves the coupling of the pyrazole-thiophene intermediate with 2-chloropyridine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure that allows for interactions with various biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Research: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus inhibiting the enzyme’s function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-3-yl}pyridine-4-carboxamide: Similar structure but with a different substitution pattern on the pyrazole ring.
2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-imidazol-5-yl}pyridine-4-carboxamide: Contains an imidazole ring instead of a pyrazole ring.
2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
Uniqueness
The uniqueness of 2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide lies in its specific combination of functional groups and ring systems, which confer unique electronic and steric properties
Properties
IUPAC Name |
2-chloro-N-[2-[(5-methylthiophen-2-yl)methyl]pyrazol-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c1-10-2-3-12(22-10)9-20-14(5-7-18-20)19-15(21)11-4-6-17-13(16)8-11/h2-8H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOBXSSFTRAXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2C(=CC=N2)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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